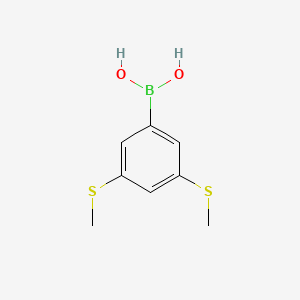
(3,5-Bis(methylthio)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Bis(methylthio)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with two methylthio groups at the 3 and 5 positions. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(methylthio)phenyl)boronic acid typically involves the reaction of a suitable phenyl precursor with a boron-containing reagent. One common method is the reaction of 3,5-bis(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid . This method is advantageous due to its straightforward procedure and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale adaptation of the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(3,5-Bis(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.
Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alcohols or amines can react with the boronic acid group to form esters or amides.
Major Products Formed
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The products are sulfoxides or sulfones.
Substitution: The products are boronic esters or amides.
Wissenschaftliche Forschungsanwendungen
(3,5-Bis(methylthio)phenyl)boronic acid has several applications in scientific research:
Industry: The compound can be used in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3,5-Bis(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the methylthio groups, making it less sterically hindered and potentially less reactive in certain contexts.
3-(Methylthio)phenylboronic Acid: Contains only one methylthio group, which may affect its reactivity and steric properties.
3,5-Bis(methoxycarbonyl)phenylboronic Acid: Contains methoxycarbonyl groups instead of methylthio groups, which can influence its electronic properties and reactivity.
Uniqueness
(3,5-Bis(methylthio)phenyl)boronic acid is unique due to the presence of two methylthio groups, which can influence its reactivity and steric properties. These groups can also participate in additional chemical reactions, such as oxidation, providing further versatility in synthetic applications.
Eigenschaften
Molekularformel |
C8H11BO2S2 |
|---|---|
Molekulargewicht |
214.1 g/mol |
IUPAC-Name |
[3,5-bis(methylsulfanyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H11BO2S2/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5,10-11H,1-2H3 |
InChI-Schlüssel |
RGQMGWITPVYZNH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)SC)SC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















